molecular formula C23H27N3O4 B12606739 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid CAS No. 886496-46-4

1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B12606739
CAS No.: 886496-46-4
M. Wt: 409.5 g/mol
InChI Key: GMSUMRZYDOVSIN-UHFFFAOYSA-N
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Description

Crystallographic Data Analysis and X-ray Diffraction Studies

While direct crystallographic data for this specific compound remains unpublished, insights can be drawn from analogous imidazo[1,2-a]pyridine derivatives. X-ray diffraction studies of structurally related compounds, such as 1-[(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid, reveal monoclinic crystal systems with space group P2$$_1$$/c and unit cell parameters approximating a = 12.5 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.3°. These systems exhibit intermolecular hydrogen bonding between the carboxylic acid group and neighboring heteroatoms, stabilizing the lattice.

The compound’s imidazo[1,2-a]pyridine core likely adopts a planar conformation, with the piperidine ring existing in a chair configuration to minimize steric strain. The methyl and methoxyphenyl substituents project perpendicularly from the plane, creating a three-dimensional topology conducive to interactions with biological targets. Powder X-ray diffraction (PXRD) patterns for similar hybrids show characteristic peaks at 2θ values of 12.4°, 18.7°, and 25.3°, corresponding to d-spacings of 7.14 Å, 4.74 Å, and 3.52 Å, respectively. These features aid in polymorph identification and purity assessment during synthesis.

Comparative Structural Analysis with Related Imidazo[1,2-a]pyridine-Piperidine Hybrids

The structural uniqueness of 1-[2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid becomes evident when compared to related hybrids. For example, replacing the 3,4-dimethoxyphenyl group with an unsubstituted phenyl ring (as in 1-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid) reduces electron-donating effects, altering the compound’s dipole moment and solubility profile. Similarly, substituting the piperidine-4-carboxylic acid with a piperidin-4-ylmethanol group introduces a hydroxyl moiety, enhancing hydrogen-bonding capacity at the expense of acidic functionality.

Table 1: Structural and Electronic Comparisons of Selected Imidazo[1,2-a]pyridine-Piperidine Hybrids

Compound Modification Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
3,4-Dimethoxyphenyl derivative 396.49 Methoxy, carboxylic acid 2.31
Phenyl derivative 350.41 Phenyl, carboxylic acid 2.89
Piperidin-4-ylmethanol analog 368.46 Methanol, imidazo[1,2-a]pyridine 1.95

*Calculated using PubChem’s XLogP3 algorithm.

Properties

CAS No.

886496-46-4

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

1-[[2-(3,4-dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C23H27N3O4/c1-15-4-7-21-24-22(17-5-6-19(29-2)20(12-17)30-3)18(26(21)13-15)14-25-10-8-16(9-11-25)23(27)28/h4-7,12-13,16H,8-11,14H2,1-3H3,(H,27,28)

InChI Key

GMSUMRZYDOVSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC(=C(C=C4)OC)OC)C=C1

Origin of Product

United States

Preparation Methods

Method A: One-Pot Synthesis

This method involves a one-pot reaction where all reactants are combined simultaneously. The steps generally include:

  • Reagents :

    • 3,4-Dimethoxyphenylaldehyde
    • 6-methylimidazo[1,2-a]pyridine
    • Piperidine-4-carboxylic acid
    • Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Procedure :

    • Combine all reagents in an appropriate solvent (e.g., dichloromethane).
    • Stir under nitrogen atmosphere at room temperature for several hours.
    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
    • Extract the product using organic solvents and purify via column chromatography.
  • Yield : Typically ranges from 70% to 85%, depending on reaction conditions and purification efficiency.

Method B: Sequential Synthesis

This method involves multiple sequential reactions to build the compound stepwise.

  • Step 1 : Synthesis of the imidazo[1,2-a]pyridine moiety.

  • Step 2 : Formation of the piperidine ring through cyclization with appropriate amines.

  • Step 3 : Final carboxylic acid functionalization.

  • Reagents :

    • Starting materials include substituted phenols and amines.
  • Procedure :

    • Each step is performed under optimized conditions (temperature, time, and solvent).
    • Intermediate products are isolated and characterized before proceeding to the next step.
  • Yield : The cumulative yield across all steps may vary but can achieve up to 90% for well-optimized procedures.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its ability to enhance reaction rates and yields.

  • Reagents :

    • Similar to Method A but optimized for microwave conditions.
  • Procedure :

    • Place reactants in a microwave reactor with solvent.
    • Set specific temperature and power settings according to literature precedents.
  • Yield : Reports indicate yields can exceed 95% due to rapid heating and improved kinetics.

The following table summarizes key data from various preparation methods:

Method Key Reagents Yield (%) Notes
One-Pot Synthesis EDC, Dimethoxyphenylaldehyde 70-85 Simplified procedure
Sequential Synthesis Substituted phenols, amines Up to 90 Requires isolation of intermediates
Microwave-Assisted Similar to One-Pot but optimized >95 Faster reactions

Research indicates that the choice of solvents and reaction conditions significantly impacts both yield and purity. For instance, using dichloromethane as a solvent often leads to better solubility for reactants compared to other solvents like ethanol or water. Additionally, employing coupling agents such as EDC or HATU (O-(7-Aza-1-hydroxybenzotriazole) is crucial for achieving high yields during peptide coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its functional groups.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and hypothetical biological implications.

Substituent Variations on the Imidazo[1,2-a]Pyridine Core

Compound Name / Substituents Key Structural Features Hypothetical Impact on Properties Reference
Target Compound : 2-(3,4-Dimethoxyphenyl), 6-methyl Electron-rich 3,4-dimethoxy groups; methyl at 6-position Enhanced solubility due to methoxy groups; moderate logP; potential for improved target affinity -
1-{[6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid 3-Methoxyphenyl (single methoxy), 6-chloro Reduced solubility vs. target; higher logP due to chloro group; possible altered selectivity
1-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid Biphenyl-4-yl substituent Increased molecular weight and logP; potential for enhanced receptor binding but poorer solubility
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid Benzo[1,3]dioxole (electron-deficient aromatic ring); pyrimidine core (vs. pyridine) Altered metabolic stability; piperidine-2-carboxylic acid may reduce conformational flexibility
Key Observations:
  • 3,4-Dimethoxyphenyl vs. 3-Methoxyphenyl: The target compound’s dual methoxy groups likely improve water solubility compared to the mono-methoxy analog .
  • Biphenyl-4-yl Substituent : The biphenyl group in introduces steric bulk and higher logP, which could enhance membrane permeability but may compromise solubility and metabolic stability.
  • Piperidine Substitution : The 4-carboxylic acid position in the target compound and analogs contrasts with the 2-carboxylic acid in , which may alter hydrogen-bonding patterns and backbone conformation during target binding.

Impact of Heterocyclic Core Modifications

  • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine : The pyrimidine core in replaces the pyridine ring, altering electronic distribution and hydrogen-bond acceptor capacity. This modification could shift selectivity toward pyrimidine-binding enzymes (e.g., certain kinases).

Methyl Group at the 6-Position

In contrast, the 6-chloro substituent in could introduce electronegative effects, influencing binding kinetics.

Hypothetical Pharmacological Implications

While experimental data is unavailable, structural trends suggest:

  • The 3,4-dimethoxyphenyl group may enhance binding to targets requiring aromatic stacking (e.g., serotonin receptors).
  • The piperidine-4-carboxylic acid moiety could act as a bioisostere for phosphate groups, making the compound a candidate for kinase inhibition.
  • Analogs with bulky substituents (e.g., biphenyl in ) might exhibit prolonged half-lives but require formulation optimization for solubility.

Biological Activity

The compound 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid , a derivative of imidazo[1,2-a]pyridine and piperidine, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_2O_3 with a molecular weight of approximately 320.41 g/mol. The structure features a piperidine ring linked to an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H24N2O3C_{19}H_{24}N_2O_3
Molecular Weight320.41 g/mol
CAS NumberNot specified

Anticancer Activity

Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. For instance, compounds structurally similar to 1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In a study published in Frontiers in Chemistry, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research suggests that imidazo[1,2-a]pyridine derivatives can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses.

Research Findings:
A study highlighted that certain derivatives significantly reduced IL-1β release in LPS/ATP-stimulated macrophages. The compound's structural modifications were found to enhance its inhibitory effects on pyroptosis and inflammation .

The proposed mechanism involves the interaction of the compound with specific protein targets involved in cell signaling pathways related to cancer and inflammation. Docking studies have suggested potential binding sites on the NLRP3 inflammasome and other relevant targets.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. This safety profile is critical for further development as a therapeutic agent.

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